molecular formula C20H19BrN4O3 B2982174 (2-bromo-5-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034248-32-1

(2-bromo-5-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2982174
CAS No.: 2034248-32-1
M. Wt: 443.301
InChI Key: JBSSSGIXUOHROG-UHFFFAOYSA-N
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Description

This compound features a 2-bromo-5-methoxyphenyl group attached to a methanone scaffold, which is further linked to an azetidine ring substituted with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-27-17-7-8-19(21)18(9-17)20(26)24-11-15(12-24)25-10-14(22-23-25)13-28-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSSGIXUOHROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-bromo-5-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into its key components:

  • 2-bromo-5-methoxyphenyl : A bromo-substituted methoxyphenyl group.
  • 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl : A triazole ring linked to an azetidine moiety.

This complex structure suggests potential interactions with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. Notably:

  • Triazole Ring : Known for its role in inhibiting fungal growth and has been investigated for anticancer properties due to its interaction with DNA and RNA synthesis pathways.
  • Azetidine Moiety : May enhance membrane permeability and facilitate the compound's entry into cells, thereby increasing its bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that triazole derivatives effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Several derivatives of the azetidine and triazole classes have shown promise in cancer treatment:

  • In vitro studies have reported that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various triazole derivatives on human tumor cell lines, it was found that compounds similar to this compound exhibited IC50 values in the nanomolar range against breast cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of phenoxymethyl-substituted triazoles. The results indicated that these compounds displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus0.5 - 4 µg/mL
AnticancerBreast cancer cellsNanomolar range
AntifungalVarious fungiNot specified

Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness arises from its azetidine-triazole hybrid core , a rarity compared to more common heterocycles like pyridine or piperidine. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name / Identifier Key Substituents or Features Heterocyclic System Notable Interactions or Activities Reference
Target Compound 2-bromo-5-methoxyphenyl, phenoxymethyl-triazolylazetidine Azetidine, 1,2,3-triazole Potential halogen bonding (Br), H-bonding N/A
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 4-bromophenyl, methyl-triazolyl 1,2,3-triazole Br⋯Br interactions (3.60 Å), antimicrobial
(5Z)-5-{[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-... 3-bromo-4-methoxyphenyl, pyrazole-thiazolidinone Pyrazole, thiazolidinone Z-configuration, steric bulk
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)... 4-bromophenyl, pyridinyl-triazole, sulfanyl group 1,2,4-triazole Sulfur-mediated interactions

Substituent Effects

  • Bromine Positioning: The target compound’s ortho-bromo substituent (vs.
  • Methoxy Group: The 5-methoxy group on the phenyl ring could improve solubility compared to non-polar analogs (e.g., methyl in ), as seen in similar methoxy-containing compounds .
  • Azetidine vs.

Crystallographic and Intermolecular Interactions

  • Compounds like exhibit Br⋯Br interactions (3.60 Å) and hydrogen bonding (C–H⋯O/N), which stabilize crystal packing. The target compound’s bromine and methoxy groups may participate in similar interactions, while the azetidine’s NH group could act as an H-bond donor.
  • The phenoxymethyl side chain on the triazole may engage in π-stacking or hydrophobic interactions, analogous to phenyl-containing analogs .

Pharmacological Potential

While direct activity data for the target compound is unavailable, structurally related triazoles demonstrate:

  • Antimicrobial activity (e.g., against VIM-2 Metallo-β-Lactamase).
  • The azetidine-triazole hybrid could offer improved target selectivity due to its unique stereoelectronic profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-bromo-5-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and how can regioselectivity in triazole formation be controlled?

  • Methodology : The compound’s triazole moiety likely arises from copper-catalyzed azide-alkyne cycloaddition (CuAAC). To ensure regioselectivity (1,4- vs. 1,5-substitution), reaction conditions (temperature, catalyst loading, solvent polarity) must be optimized. For example, using DMF as a solvent and Cu(I) catalysts at 60°C favors 1,4-triazole formation . The azetidine ring can be synthesized via ring-opening of activated epoxides or via [2+2] cycloaddition, followed by functionalization with phenoxymethyl groups .
  • Key Validation : Monitor regioselectivity using 1H^1H-NMR (distinct triazole proton splitting patterns) and HPLC-MS for purity .

Q. How can X-ray crystallography be utilized to resolve ambiguities in the compound’s stereochemistry and confirm the azetidine ring conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound using slow evaporation in solvents like dichloromethane/hexane. Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) resolves torsional angles in the azetidine ring and triazole orientation .
  • Case Study : Similar azetidine-triazole structures (e.g., in ) show puckering parameters (Cremer-Pople) <10°, confirming near-planar conformations. SHELXPRO can generate ORTEP diagrams for visual validation .

Q. What spectroscopic techniques are most effective for characterizing the methoxy and bromo substituents?

  • Methodology :

  • 1H^1H-NMR : Methoxy protons appear as singlets at δ 3.7–3.9 ppm. Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm) .
  • 13C^{13}C-NMR : Bromine’s inductive effect shifts adjacent carbons to ~125–130 ppm. Methoxy carbons appear at ~55 ppm .
  • IR : C-Br stretching at ~550–600 cm1^{-1}; C-O-C (methoxy) at ~1250 cm1^{-1} .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations reconcile discrepancies between experimental and theoretical spectroscopic data?

  • Methodology : Use Gaussian09 or ORCA to optimize the molecular geometry at the B3LYP/6-311++G(d,p) level. Compare computed NMR chemical shifts (GIAO method) and IR vibrational frequencies with experimental data. For example, deviations >5 ppm in 13C^{13}C-NMR may indicate crystal packing effects or solvent interactions .
  • Case Study : DFT studies on analogous triazole-azetidine systems () show <3% error in vibrational frequency predictions when solvent effects (PCM model) are included.

Q. What strategies can address contradictory bioactivity data in pharmacological studies (e.g., target selectivity vs. off-target effects)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against potential targets (e.g., kinases, GPCRs). Prioritize binding poses with ∆G < −7 kcal/mol and validate via MD simulations (NAMD/GROMACS) for stability .
  • In Vitro Assays : Test against panels of related enzymes (e.g., CYP450 isoforms) to assess off-target inhibition. For example, triazole derivatives in show cross-reactivity with angiotensin receptors due to structural mimicry.

Q. How can crystallographic disorder in the phenoxymethyl group be modeled and refined?

  • Methodology : In SHELXL, split the disordered moiety into two or more positions (PART commands). Apply geometric restraints (DFIX, SADI) to maintain bond lengths/angles. Use ISOR to restrain anisotropic displacement parameters for overlapping atoms .
  • Example : A related structure () required three-part disorder modeling for a bromobenzyl group, achieving R1_1 <5% after 20 refinement cycles.

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodology : Perform accelerated stability studies (pH 1–13, 40°C) with HPLC monitoring. Degradation products can be identified via LC-MS/MS. Quantum mechanical calculations (e.g., Fukui indices) predict susceptible sites (e.g., triazole N-atoms) for nucleophilic/electrophilic attack .

Data Contradiction Analysis

Q. How to resolve conflicting 1H^1H-NMR data suggesting rotational restriction in the azetidine ring versus computational predictions of free rotation?

  • Approach : Variable-temperature NMR (VT-NMR) from 25°C to −60°C in CD2_2Cl2_2. Restricted rotation (ΔG^‡ >10 kcal/mol) will split signals at low temperatures. Compare with DFT-calculated rotational barriers .
  • Example : A similar azetidine-triazole compound ( ) showed coalescence at −40°C, confirming a ΔG^‡ of ~12 kcal/mol, aligning with B3LYP predictions.

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